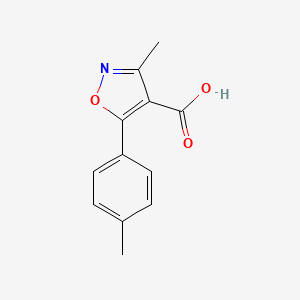

3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid

説明

3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 3 and a 4-methylphenyl group at position 3. The carboxylic acid moiety at position 4 enhances its polarity, making it suitable for applications in medicinal chemistry, coordination chemistry, and materials science.

特性

IUPAC Name |

3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIMCHXZWFJELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NO2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651197 | |

| Record name | 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91569-57-2 | |

| Record name | 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) . Another approach involves the use of metal-free synthetic routes, which are more environmentally friendly and avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in scaling up the synthesis process.

化学反応の分析

Types of Reactions

3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the compound into different derivatives with altered properties.

Substitution: This reaction can replace one functional group with another, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid with structurally related oxazole derivatives:

*Molecular weight calculated based on analogous compounds.

Key Observations:

- Substituent Effects: The 4-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to analogs with smaller alkyl (e.g., ethyl) or heterocyclic (e.g., isoxazolyl) substituents. This may influence solubility and bioavailability .

- Melting Points: Substituent position significantly impacts melting points. For example, 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (239–242°C) has a higher melting point than its 5-methyl isomer (182–183°C), likely due to differences in crystal packing .

- Purity: Commercial analogs are typically available at 95–97% purity, suggesting moderate synthetic accessibility .

Functional Group Variations

- Carboxylic Acid vs. Ester Derivatives: The target compound’s free carboxylic acid group contrasts with esterified analogs like Ethyl 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylate . Esters are often used as prodrugs or synthetic intermediates due to their hydrolytic stability, whereas carboxylic acids are more reactive in salt formation or hydrogen bonding .

- Heterocyclic vs.

生物活性

3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a five-membered ring structure containing nitrogen and oxygen atoms, characterized by a methyl group at the 3-position and a para-methylphenyl group at the 5-position, with a carboxylic acid functional group at the 4-position. Its molecular formula is and it has a molecular weight of approximately 217.224 g/mol.

Chemical Structure

The structural representation of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.224 g/mol |

| Functional Groups | Methyl, Carboxylic acid |

Anticancer Properties

Research indicates that compounds within the oxazole family, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines. For instance, derivatives of oxazole compounds have shown inhibitory potency against several types of cancer cells such as human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or interaction with cellular receptors. This interaction can lead to apoptosis in cancer cells or modulation of signaling pathways that are crucial for tumor growth .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Studies suggest that it may inhibit bacterial growth and exhibit antifungal activity, making it a candidate for further exploration in drug development aimed at treating infections .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : The reaction of appropriate precursors such as 4-methylbenzonitrile with hydroxylamine hydrochloride followed by cyclization using acetic anhydride.

- Modification Techniques : Structural modifications to enhance biological activity or improve solubility.

Related Compounds

Compounds sharing structural similarities with this compound include:

| Compound Name | Structure Features |

|---|---|

| 3-Methylisoxazole | Methyl group at the 3rd position |

| 5-(4-Methylphenyl)isoxazole | Contains a similar phenyl substitution |

| 3-Methyl-5-p-tolyl-isoxazole-4-carboxylic acid | Similar structure with different phenyl group |

These related compounds may exhibit unique biological activities due to their specific functional groups and positions.

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the effects of this compound on various cell lines. The results indicated varying degrees of cytotoxicity across different cancer types:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.0 |

| CaCo-2 (Colon Cancer) | 20.0 |

| H9c2 (Heart Myoblast) | >100 |

These findings highlight the compound's potential as an anticancer agent while also indicating its selective toxicity towards certain cell types.

Antimicrobial Testing

In antimicrobial evaluations, the compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Synthetic Routes : The compound is typically synthesized via cyclocondensation of substituted oxazole precursors. For example, analogous oxazole derivatives (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) are prepared using esterification followed by cyclization with nitrile oxides or via Hantzsch-type reactions .

- Optimization Strategies :

- Use design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading.

- Monitor intermediates by TLC or HPLC to identify bottlenecks.

- Crystallographic validation (e.g., using SHELXL ) ensures structural fidelity during scale-up.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what are key diagnostic peaks?

- Key Techniques :

- NMR : Look for the carboxylic acid proton (δ ~12-13 ppm, broad) and methyl groups (δ ~2.3-2.5 ppm for oxazole-CH3 and δ ~2.4 ppm for p-tolyl-CH3).

- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- MS : Molecular ion peak [M+H]+ at m/z 232.1 (C12H11NO3).

- Cross-validate with X-ray diffraction data (e.g., unit cell parameters in Acta Cryst. reports ).

Q. What handling and storage protocols ensure compound stability during experiments?

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group .

- Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged exposure to light due to aromatic ring photodegradation .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

- Methodology :

- Refine X-ray data using SHELXL to obtain accurate bond lengths/angles. Compare with DFT-optimized geometries (e.g., Gaussian or ORCA).

- Analyze thermal displacement parameters (ORTEP ) to identify dynamic effects not captured in static models.

- Use WinGX for metric analysis of packing interactions (e.g., π-π stacking) that influence crystallographic symmetry.

Q. What strategies address contradictory bioactivity results across in vitro assays?

- Approaches :

- Validate assay conditions: Ensure consistent cell lines, solvent controls (DMSO <0.1%), and replicate experiments (n ≥ 3).

- Perform dose-response curves to rule out false negatives/positives.

- Reference structurally similar compounds (e.g., 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid ) to establish structure-activity relationships (SAR).

Q. Which experimental design frameworks are optimal for studying reactivity under varying catalytic conditions?

- Recommendations :

- Employ fractional factorial designs (FFD) to screen catalysts (e.g., Pd/C, CuI), bases (K2CO3, Et3N), and solvents (DMF, THF).

- Use response surface methodology (RSM) to model nonlinear effects on yield.

- Cross-reference with kinetic studies on analogous oxazoles (e.g., 3-(4-carboxyphenyl)-1,1,3-trimethylindane-5-carboxylic acid ) to identify rate-limiting steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。